molecular formula C17H18O B3032753 Methanone, bis(3,4-dimethylphenyl)- CAS No. 4659-48-7

Methanone, bis(3,4-dimethylphenyl)-

Cat. No.: B3032753
CAS No.: 4659-48-7
M. Wt: 238.32 g/mol
InChI Key: FKFVCCPWFITRSN-UHFFFAOYSA-N
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Description

Methanone, bis(3,4-dimethylphenyl)- is a useful research compound. Its molecular formula is C17H18O and its molecular weight is 238.32 g/mol. The purity is usually 95%.
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Mechanism of Action

Bis(3,4-dimethylphenyl)methanone, also known as 3,3’,4,4’-Tetramethylbenzophenone or Methanone, bis(3,4-dimethylphenyl)-, is a chemical compound with the molecular formula C17H18O . This article will explore its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Biochemical Analysis

Biochemical Properties

Bis(3,4-dimethylphenyl)methanone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. The compound is known to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates . These interactions often involve binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity . Additionally, bis(3,4-dimethylphenyl)methanone can form non-covalent interactions with proteins, affecting their conformation and stability .

Cellular Effects

The effects of bis(3,4-dimethylphenyl)methanone on cells and cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Furthermore, bis(3,4-dimethylphenyl)methanone can alter gene expression by affecting transcription factors and epigenetic modifications . These changes can lead to variations in cellular metabolism, impacting processes such as glycolysis and oxidative phosphorylation .

Molecular Mechanism

At the molecular level, bis(3,4-dimethylphenyl)methanone exerts its effects through various mechanisms. It can bind to biomolecules, including enzymes and receptors, altering their activity. The compound has been shown to inhibit enzymes like acetylcholinesterase by binding to their active sites, preventing substrate access . Additionally, bis(3,4-dimethylphenyl)methanone can activate certain enzymes by inducing conformational changes that enhance their catalytic efficiency . Changes in gene expression induced by the compound are often mediated through interactions with transcription factors and chromatin remodeling complexes .

Temporal Effects in Laboratory Settings

The temporal effects of bis(3,4-dimethylphenyl)methanone in laboratory settings are influenced by its stability and degradation over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light or extreme pH . Long-term exposure to bis(3,4-dimethylphenyl)methanone has been shown to cause cumulative effects on cellular function, including alterations in cell cycle progression and apoptosis . These effects are often dose-dependent and can vary based on the experimental conditions.

Dosage Effects in Animal Models

In animal models, the effects of bis(3,4-dimethylphenyl)methanone vary with different dosages. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions without adverse effects . At higher doses, bis(3,4-dimethylphenyl)methanone can cause toxic effects, including hepatotoxicity and neurotoxicity . These effects are often associated with the accumulation of the compound in specific tissues and the disruption of normal cellular functions.

Metabolic Pathways

Bis(3,4-dimethylphenyl)methanone is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450 . The compound can be metabolized through oxidation and reduction reactions, leading to the formation of various metabolites . These metabolic processes can influence the overall metabolic flux and the levels of specific metabolites within the cell .

Transport and Distribution

The transport and distribution of bis(3,4-dimethylphenyl)methanone within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by transporters such as ABC transporters, which play a crucial role in its cellular uptake and efflux. Additionally, bis(3,4-dimethylphenyl)methanone can bind to intracellular proteins, affecting its localization and accumulation within specific cellular compartments.

Properties

IUPAC Name

bis(3,4-dimethylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O/c1-11-5-7-15(9-13(11)3)17(18)16-8-6-12(2)14(4)10-16/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKFVCCPWFITRSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CC(=C(C=C2)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8063547
Record name Methanone, bis(3,4-dimethylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8063547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4659-48-7
Record name Bis(3,4-dimethylphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4659-48-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanone, bis(3,4-dimethylphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004659487
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanone, bis(3,4-dimethylphenyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Methanone, bis(3,4-dimethylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8063547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A more complete dehydrogenation of a crude product mixture of the ketonic decarboxylative coupling of 3,4-dimethyl-3-cyclohexene carboxylic acid was accomplished by passing the crude product mixture over a 0.5 wt % platinum on alumina catalyst at a temperature of 385° C. This resulted in a 60 to 75% yield of 3,3',4,4'-tetramethylbenzophenone. The 3,4-dimethyl-3-cyclohexene carboxylic acid had been contacted with a 19 wt % MnO2 /Al2O3 catalyst at a temperature of about 360° C. and a pressure of about 15 psia for a contact time of about 7 sec.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.